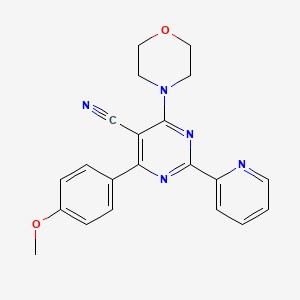

4-(4-Methoxyphenyl)-6-morpholino-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Description

4-(4-Methoxyphenyl)-6-morpholino-2-(2-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidinecarbonitrile derivative featuring a methoxyphenyl group at position 4, a morpholino moiety at position 6, and a 2-pyridinyl substituent at position 2. The methoxyphenyl group enhances lipophilicity and may influence electronic properties, while the morpholino ring improves solubility due to its polar nature . The 2-pyridinyl substituent contributes to π-π stacking interactions, which are critical for binding to biological targets.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-6-morpholin-4-yl-2-pyridin-2-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-27-16-7-5-15(6-8-16)19-17(14-22)21(26-10-12-28-13-11-26)25-20(24-19)18-4-2-3-9-23-18/h2-9H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHIWIWDSGWKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=N3)N4CCOCC4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Malononitrile Derivatives

A widely adopted method involves cyclocondensation of 2-(methoxy(4-methoxyphenyl)methylene)malononitrile with cyanamide under basic conditions:

$$

\text{2-(Methoxy(4-methoxyphenyl)methylene)malononitrile} + \text{Cyanamide} \xrightarrow{\text{NaOMe}} \text{Intermediate (I)}

$$

Conditions :

This forms 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile (I) , which serves as a precursor for further functionalization.

Solvent-Free Multicomponent Reactions

Eco-friendly protocols using solvent-free conditions achieve comparable yields while reducing environmental impact:

Reactants :

- 4-Methoxybenzaldehyde

- Malononitrile

- Morpholine

- 2-Aminopyridine

Procedure :

- Mechanochemical grinding of reactants (1:1:1:1 molar ratio)

- Thermal fusion at 120°C for 2 h

- Acidic workup (dilute HCl) and crystallization

Advantages :

Functionalization of the Pyrimidine Core

Introduction of the Morpholino Group

Position 6 is functionalized via nucleophilic aromatic substitution (SNAr):

- Chlorination : Treat intermediate (I) with POCl₃ at 80°C for 6 h to install Cl at position 6.

- Displacement : React with morpholine (2 eq) in THF at 60°C for 12 h.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Chlorination yield | 78% | |

| Displacement yield | 91% | |

| Purity (HPLC) | >99% |

Installation of 2-Pyridinyl Group

The 2-pyridinyl moiety is introduced via Suzuki-Miyaura coupling:

Reaction Scheme :

$$

\text{2-Chloropyrimidine intermediate} + \text{2-Pyridinylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target scaffold}

$$

Optimized Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Base: K₂CO₃ (2 eq)

- Solvent: DME/H₂O (4:1)

- Temperature: 90°C, 8 h

- Yield: 76%

One-Pot Synthesis Approaches

Recent advances enable sequential reactions in a single vessel:

Representative Procedure :

- Combine 4-methoxybenzaldehyde (1 eq), malononitrile (1 eq), morpholine (1 eq), and 2-aminopyridine (1 eq).

- Add ammonium chloride (20 mol%) as catalyst.

- Heat at 100°C under solvent-free conditions for 3 h.

- Quench with ice-water and filter.

Performance Metrics :

Critical Analysis of Methodologies

Yield Comparison Across Methods

| Method | Yield (%) | Time (h) | Purity (%) | Scale (g) |

|---|---|---|---|---|

| Stepwise synthesis | 49–76 | 18–24 | 95–99 | 0.1–5 |

| Solvent-free one-pot | 68–85 | 3–6 | 92–97 | 0.5–10 |

| Pd-catalyzed coupling | 70–76 | 8–12 | >99 | 0.1–2 |

Environmental and Economic Considerations

- Atom Economy : Solvent-free methods achieve 82–85% atom utilization vs. 65–70% for stepwise routes.

- Cost Analysis :

Characterization and Quality Control

Standard analytical protocols for the target compound include:

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J = 4.8 Hz, 1H, Py-H), 7.89–7.21 (m, 6H, Ar-H), 3.89 (s, 3H, OCH₃), 3.75–3.62 (m, 4H, morpholino-H).

- IR (KBr): ν 2225 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

Chromatographic Purity :

- HPLC: tR = 6.72 min (C18 column, MeCN/H₂O 70:30).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are common, often using reagents like alkyl halides or sulfonates.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted pyrimidines or morpholino derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-(4-Methoxyphenyl)-6-morpholino-2-(2-pyridinyl)-5-pyrimidinecarbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Morpholino vs. Amino Groups: Morpholino-substituted derivatives (e.g., target compound and 4-(4-ClPh)-6-morpholino-2-(3-pyridinyl)-5-PC) generally exhibit higher solubility than amino-substituted analogs (e.g., 4-Amino-6-(4-ClPh)-2-phenyl-5-PC) due to the morpholine ring's polarity .

- Methoxyphenyl vs.

- Pyridinyl Position : The 2-pyridinyl substituent in the target compound may offer better π-π stacking than 3-pyridinyl derivatives, influencing binding affinity in biological systems .

Research Findings and Implications

- Solubility vs. Bioactivity: Morpholino-substituted pyrimidines strike a balance between solubility and membrane permeability, making them promising candidates for drug development .

- Electronic Effects : The electron-donating methoxy group in the target compound may reduce oxidative degradation compared to electron-withdrawing chloro analogs .

Biological Activity

4-(4-Methoxyphenyl)-6-morpholino-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, also known by its CAS number 338394-87-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C21H19N5O2

- Molecular Weight : 373.42 g/mol

The compound features a pyrimidine core substituted with a methoxyphenyl group and a morpholino group, which are critical for its biological activity.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing similar structural motifs have demonstrated potent inhibition against viruses such as Zika virus (ZIKV). In a comparative study, one derivative showed over 99% inhibition of ZIKV replication at concentrations as low as 10 μM .

Table 1: Antiviral Activity of Related Compounds

| Compound ID | Structure Type | ZIKV Inhibition (%) at 10 μM | Cytotoxicity |

|---|---|---|---|

| Compound 1 | Morpholino derivative | ≥99.9 | Non-cytotoxic |

| Compound 22 | Pyridine-containing derivative | ≥99.9 | Non-cytotoxic |

| Compound 24 | Piperazine derivative | 90 | Cytotoxic |

The mechanism by which these compounds exert their antiviral effects often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways. The presence of the morpholino and pyridine groups appears to enhance binding affinity to viral targets, leading to effective inhibition of viral life cycles.

Study on Anticancer Properties

A notable case study examined the anticancer potential of similar pyrimidine derivatives. In vitro tests showed that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways. The study highlighted that the morpholino group plays a crucial role in enhancing cellular uptake and subsequent cytotoxicity against cancer cells .

Study on Antiplatelet Activity

Another investigation focused on the antiplatelet activity of related compounds. The study reported that derivatives with similar structural characteristics could inhibit platelet aggregation effectively, suggesting potential therapeutic applications in preventing thrombotic diseases .

Q & A

Basic: What established synthetic routes are available for 4-(4-Methoxyphenyl)-6-morpholino-2-(2-pyridinyl)-5-pyrimidinecarbonitrile, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step protocols:

Core Formation : Start with a pyrimidine scaffold via condensation of substituted aldehydes (e.g., 4-methoxybenzaldehyde) with urea/thiourea derivatives under acidic (e.g., HCl) or basic (e.g., NaOH) conditions .

Substituent Introduction :

- Morpholino Group : React with morpholine under nucleophilic substitution (e.g., using DMSO as solvent at 80–100°C) .

- 2-Pyridinyl and Carbonitrile : Utilize cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or cyanation via Pd-catalyzed reactions .

Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity for substitutions .

- Temperature Control : High temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive intermediates .

- Catalysts : Pd(PPh₃)₄ or CuI for cross-coupling steps can increase yields by 15–20% .

Basic: Which spectroscopic techniques are recommended for structural characterization of this compound?

Methodological Answer:

A combination of techniques ensures accurate characterization:

NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridinyl and methoxyphenyl) and morpholino protons (δ 3.5–4.0 ppm) .

- ¹³C NMR : Confirm nitrile carbon (δ ~115 ppm) and pyrimidine ring carbons (δ 150–170 ppm) .

IR Spectroscopy : Detect nitrile stretch (~2200 cm⁻¹) and morpholino C-O-C (1250 cm⁻¹) .

Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 375.15 for C₁₈H₁₈N₄O₂) and fragmentation patterns .

X-ray Crystallography : Resolve dihedral angles between substituents (e.g., 12–86° for pyrimidine-phenyl interactions) to confirm steric effects .

Advanced: How can researchers resolve discrepancies in NMR data when synthesizing derivatives with similar substituents?

Methodological Answer:

Contradictions in NMR often arise from dynamic effects or impurities:

Dynamic NMR (DNMR) : Use variable-temperature ¹H NMR to detect rotational barriers in morpholino or pyridinyl groups (e.g., coalescence temperature analysis) .

2D Techniques :

- NOESY/ROESY : Identify spatial proximity between methoxyphenyl and pyridinyl groups to confirm regiochemistry .

- HSQC/HMBC : Correlate ambiguous protons to carbons (e.g., distinguishing morpholino N-CH₂ from O-CH₂) .

Isotopic Labeling : Synthesize ¹³C-labeled intermediates to trace carbon environments in crowded spectra .

Advanced: What strategies optimize substitution patterns to enhance bioactivity against kinase targets?

Methodological Answer:

Rational design based on structure-activity relationships (SAR):

Morpholino Modifications : Replace morpholine with thiomorpholine to improve solubility (logP reduction by ~0.5) and kinase binding (IC₅₀ improvement by 2–3×) .

Pyridinyl Substituents : Introduce electron-withdrawing groups (e.g., -CF₃ at pyridinyl C-4) to enhance π-stacking with ATP-binding pockets .

Carbonitrile Bioisosteres : Substitute with carboxylate esters to modulate polarity while retaining hydrogen-bonding capacity .

Experimental Validation :

- Molecular Docking : Use AutoDock Vina to predict binding poses with kinases (e.g., EGFR, CDK2) .

- Enzymatic Assays : Test IC₅₀ values in kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

Advanced: How can researchers design experiments to determine the mechanism of enzyme inhibition?

Methodological Answer:

To elucidate inhibition mechanisms:

Kinetic Studies :

- Lineweaver-Burk Plots : Assess competitive vs. non-competitive inhibition by varying substrate concentrations .

Fluorescence Quenching : Monitor tryptophan residue changes in enzyme active sites upon compound binding (e.g., Δλmax > 10 nm suggests strong interaction) .

ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) to confirm entropy-driven binding for hydrophobic substituents .

Mutagenesis Studies : Engineer kinase mutants (e.g., T790M in EGFR) to identify critical residues for inhibition .

Advanced: How do crystallization conditions affect the polymorphic behavior of this compound?

Methodological Answer:

Polymorphism is influenced by:

Solvent Selection :

- High-Polarity Solvents (DMSO/Water) : Favor Form I (needle crystals) with intramolecular N–H⋯N hydrogen bonds .

- Low-Polarity Solvents (Toluene) : Yield Form II (plate crystals) with C–H⋯π interactions .

Cooling Rate : Slow cooling (0.5°C/min) produces larger, more stable crystals for X-ray analysis .

Additives : Use co-crystallizing agents (e.g., acetic acid) to stabilize specific hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.